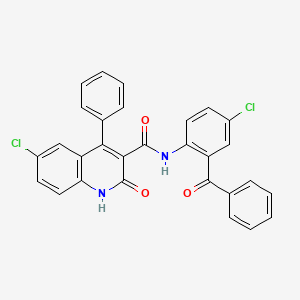![molecular formula C15H12F3N3O2S2 B6508254 2-({4-oxo-3-[3-(trifluoromethyl)phenyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 877654-06-3](/img/structure/B6508254.png)
2-({4-oxo-3-[3-(trifluoromethyl)phenyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound contains a thieno[3,2-d]pyrimidin-2-yl group, which is a bicyclic system with a sulfur atom in one of the rings. It also has a trifluoromethylphenyl group attached, which is a phenyl ring (a six-membered aromatic ring) with a trifluoromethyl (-CF3) substituent. The compound also contains an amide group (-CONH2), which is a common functional group in biochemistry and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be influenced by the aromatic systems present (the phenyl ring and the thieno[3,2-d]pyrimidin-2-yl ring), the electronegativity of the sulfur and nitrogen atoms, and the electron-withdrawing effect of the trifluoromethyl group .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The amide group could undergo hydrolysis under acidic or basic conditions to form a carboxylic acid and an amine. The trifluoromethyl group is generally quite stable but can undergo certain reactions under specific conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group could allow for hydrogen bonding, which could influence its solubility in different solvents .作用机制
Target of Action
The primary target of this compound is the dipeptidyl peptidase IV (DPP4) . DPP4 is an enzyme that plays a significant role in glucose metabolism. It is involved in the inactivation of incretin hormones, such as glucagon-like peptide-1 (GLP-1), which stimulate a decrease in blood glucose levels .
Mode of Action
This compound acts as a potent and selective inhibitor of DPP4 . It binds to the active site of the enzyme, preventing it from cleaving and inactivating incretin hormones . This results in an increased level of active incretins, leading to enhanced insulin secretion, reduced glucagon release, and consequently, a decrease in blood glucose levels .
Biochemical Pathways
The inhibition of DPP4 leads to an increase in the half-life and activity of incretin hormones, particularly GLP-1 . GLP-1 stimulates insulin secretion from pancreatic beta cells in a glucose-dependent manner. It also suppresses glucagon secretion from alpha cells, slowing gastric emptying, and promoting satiety . These actions collectively contribute to the regulation of blood glucose levels.
Pharmacokinetics
They are primarily metabolized by the liver and excreted in the urine .
Result of Action
The inhibition of DPP4 by this compound results in improved glucose tolerance . In both lean and diet-induced obese mice, it has been shown to significantly reduce blood glucose levels following a dextrose challenge . This is achieved through the upregulation of GLP-1 levels in the blood, leading to enhanced insulin secretion and reduced glucagon release .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of food in the stomach can slow its absorption, potentially affecting its bioavailability . Additionally, factors such as liver or kidney impairment could impact the metabolism and excretion of the drug, potentially necessitating dose adjustments .
属性
IUPAC Name |
2-[[4-oxo-3-[3-(trifluoromethyl)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3N3O2S2/c16-15(17,18)8-2-1-3-9(6-8)21-13(23)12-10(4-5-24-12)20-14(21)25-7-11(19)22/h1-3,6H,4-5,7H2,(H2,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWIJIOXVRPEPOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)C3=CC=CC(=C3)C(F)(F)F)SCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(3-methylphenoxy)methyl]pyridine](/img/structure/B6508184.png)
![2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B6508189.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B6508195.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B6508201.png)
![2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B6508208.png)
![2-[(6-chloro-4-phenylquinazolin-2-yl)amino]ethan-1-ol](/img/structure/B6508213.png)


![3-{[(2-methylphenyl)methyl]sulfanyl}-6-(pyridin-3-yl)pyridazine](/img/structure/B6508218.png)
![N-(3,4-dimethoxyphenyl)-2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B6508229.png)

![N-[2-(6-{[(2-methoxyphenyl)methyl]amino}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide](/img/structure/B6508234.png)
![3-((o-Tolylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B6508237.png)

